4-(1-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile
Description
Properties
CAS No. |
919785-65-2 |
|---|---|
Molecular Formula |
C15H11N5 |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
4-(1-methylindol-3-yl)-1H-pyridazine-4,5-dicarbonitrile |
InChI |
InChI=1S/C15H11N5/c1-20-8-13(12-4-2-3-5-14(12)20)15(9-17)10-19-18-7-11(15)6-16/h2-5,7-8,10,18H,1H3 |
InChI Key |
PPNUGHFUSJAREY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3(C=NNC=C3C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, which is a well-established route for constructing indole rings. This method often uses aryl hydrazines and ketones as starting materials, with methanesulfonic acid as a catalyst under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective and readily available reagents, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-3-carboxylic acid derivatives, while reduction could produce indoline derivatives.
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of dihydropyridazines exhibit significant anticancer properties. For instance, studies have indicated that certain compounds within this class demonstrate cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer) and MCF-7 (breast cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of cell proliferation.
Case Study:
A study published in 2019 explored the synthesis of several indole-based dihydropyridazine derivatives and their anticancer activities. The results indicated that compounds with specific substituents on the indole ring exhibited enhanced activity against cancer cells compared to their unsubstituted counterparts .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Certain derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi.
Data Table: Antimicrobial Activity of Dihydropyridazine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 32 µg/mL |
| B | S. aureus | 16 µg/mL |
| C | C. albicans | 64 µg/mL |
This table summarizes findings from various studies indicating the antimicrobial efficacy of different derivatives .
Neuroprotective Effects
Emerging research suggests that certain derivatives of this compound may possess neuroprotective properties, potentially beneficial for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study:
A recent investigation into the neuroprotective effects of indole-based compounds revealed that some derivatives could inhibit neuroinflammation and oxidative stress in neuronal cells, suggesting a promising avenue for further research in neurodegenerative disease therapies .
Synthesis of Novel Compounds
The synthesis of 4-(1-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile serves as a precursor for developing novel heterocyclic compounds with diverse biological activities. Multi-component reactions involving this compound have been explored to create libraries of new chemical entities.
Data Table: Synthesis Yields from Multi-component Reactions
| Reaction Type | Yield (%) |
|---|---|
| One-pot three-component reaction | 80–94 |
| Microwave-assisted synthesis | 85–90 |
| Solvent-free conditions | 75–88 |
These yields demonstrate the efficiency of various synthetic routes used to obtain this compound and its derivatives .
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other proteins and enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-(1-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile with structurally related compounds, focusing on synthesis, biological activity, and substituent effects.
Structural Analogs with Indole Moieties
3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione (SB216763) Structure: Shares the 1-methylindole substituent but replaces the dihydropyridazine core with a pyrrole-2,5-dione ring. Activity: Demonstrated therapeutic efficacy in a murine model of pulmonary inflammation and fibrosis via glycogen synthase kinase-3 inhibition .
Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates Structure: Bis-indole derivatives with a pyrrole core and ester/carbonyl substituents. Activity: Most derivatives showed negligible anticancer activity except 9e, which exhibited moderate activity against HOP-92 (non-small cell lung cancer) and SNB-75 (CNS cancer) cell lines . Comparison: The absence of a fused dihydropyridazine ring and the presence of bulky tert-butoxycarbonyl groups in these analogs may reduce membrane permeability compared to the target compound’s compact structure.
Dihydropyridine-Dicarbonitrile Derivatives
6-Amino-2-imino-4-phenyl-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile Structure: Features a dihydropyridine core with phenyl and phenylethyl substituents.
4-(4-Fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile
- Structure : Contains a fluorophenyl group and methyl substituents.
- Applications : Used in research for its electronic properties and as a precursor in synthesis .
- Comparison : The fluorine atom in this analog increases electronegativity, whereas the indole group in the target compound may offer enhanced hydrogen-bonding capabilities.
Pyrazole and Pyridin-2-one Derivatives
2,3-Dihydro-1H-pyrazole-4-carbonitrile Derivatives Synthesis: Prepared using a green deep eutectic solvent (K₂CO₃:glycerol) at 50°C . Comparison: The pyrazole ring’s conformational rigidity may limit bioavailability compared to the partially saturated dihydropyridazine core.
Pyridin-2-one Derivatives (e.g., 1-(4-Acetylphenyl)-4-(4-(dimethylamino)phenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile) Synthesis: Synthesized via reflux in ethanol with triethylamine catalysis . Activity: Hydroxy and amino substituents on the pyridin-2-one core were linked to moderate bioactivity, though specifics are unclear .
Key Findings and Implications
Biological Activity
The compound 4-(1-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile is a member of the dihydropyridazine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.
Chemical Structure
The molecular formula for 4-(1-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile is . Its structure features an indole moiety linked to a dihydropyridazine framework, which is known to enhance biological activity through various mechanisms.
Antimicrobial Properties
Research has indicated that derivatives of dihydropyridazines exhibit significant antimicrobial activity. For example, studies have shown that compounds containing indole and pyridazine rings can effectively inhibit the growth of various bacteria and fungi. The compound has been evaluated for its minimum inhibitory concentration (MIC) against several pathogens.
Table 1: Antimicrobial Activity of 4-(1-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | ≤ 0.25 | |
| Escherichia coli | > 200 | |
| Candida albicans | > 32 | |
| Cryptococcus neoformans | ≤ 0.25 |
The compound demonstrated potent activity against MRSA and Cryptococcus neoformans while showing limited efficacy against Gram-negative bacteria like E. coli.
Cytotoxicity and Selectivity
In addition to its antimicrobial properties, the cytotoxic effects of this compound were assessed using human embryonic kidney cells (HEK293). The results indicated that it exhibited low cytotoxicity at concentrations up to 32 µg/mL, suggesting a favorable therapeutic index for potential clinical applications.
Table 2: Cytotoxicity Assessment
| Compound | Cytotoxicity (µg/mL) | Hemolytic Activity (µg/mL) | Reference |
|---|---|---|---|
| 4-(1-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile | > 32 | None |
Case Studies
Several studies have explored the biological activity of similar compounds within the same family. For instance:
- Study on Indole Derivatives : A series of indole-based compounds were synthesized and evaluated for their activity against MRSA. The presence of halogen substitutions was found to enhance potency significantly .
- Pyridazine Derivatives : Research focused on pyridazine derivatives revealed their potential as effective inhibitors of various enzymes involved in microbial metabolism .
- Mechanistic Insights : Investigations into the mechanism of action suggested that these compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival .
Q & A
Q. What are the optimal synthetic routes for 4-(1-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile?
A multi-step synthesis approach is typically employed, starting with the condensation of 1-methyl-1H-indole-3-carbaldehyde with malononitrile under Knoevenagel conditions to form the dihydropyridazine core. Subsequent functionalization involves nitrile group introduction via nucleophilic substitution or cyclization reactions. Green solvents like deep eutectic solvents (DES) can enhance yield and reduce environmental impact . Reflux conditions (50–80°C) and catalysts such as K₂CO₃ are critical for intermediate stabilization .
Q. Which structural characterization techniques are most effective for confirming the compound’s purity and geometry?
X-ray crystallography is the gold standard for resolving crystal packing and bond angles, particularly for dihydropyridazine derivatives . Complementary methods include:
Q. How can researchers conduct initial bioactivity screening for this compound?
Standard assays include:
- Antioxidant activity : DPPH radical scavenging (IC₅₀ determination via absorbance at 517 nm) .
- Antimicrobial activity : Broth microdilution (CLSI guidelines) to measure MIC/MBC against ATCC strains (e.g., S. aureus, E. coli) .
- In vitro cytotoxicity : MTT assays on cancer cell lines to assess therapeutic potential.
Advanced Research Questions
Q. How do computational methods like DFT and Hirshfeld surface analysis enhance understanding of this compound’s reactivity?
Density Functional Theory (DFT) predicts electron density distribution, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential maps, which correlate with nucleophilic/electrophilic sites . Hirshfeld analysis quantifies intermolecular interactions (e.g., C–H···N, π-π stacking) from crystallographic data, aiding in crystal engineering for solubility optimization .
Q. What is the impact of substituent variation (e.g., indole methylation) on bioactivity?
Methylation at the indole N1 position enhances lipophilicity, potentially improving blood-brain barrier penetration. Comparative studies with thiophene- or pyrazole-substituted analogs (e.g., 4-(thiophen-2-yl)-1,4-dihydropyridines) reveal that electron-withdrawing groups (e.g., -CN) increase antioxidant efficacy by stabilizing radical intermediates .
Q. What green chemistry approaches are applicable to its synthesis?
- Deep eutectic solvents (DES) : K₂CO₃-glycerol DES reduces toxicity and improves atom economy in cyclization steps .
- Solvent-free mechanochemistry : Ball-milling accelerates reaction kinetics for solid-state synthesis.
- Catalyst recycling : Heterogeneous catalysts (e.g., zeolites) enable reuse over multiple cycles without yield loss .
Q. How does electron distribution in the dihydropyridazine core influence pharmacological activity?
The conjugated π-system and nitrile groups facilitate charge transfer, critical for binding to biological targets (e.g., kinase enzymes). DFT studies show that electron-deficient dicarbonitrile regions act as hydrogen bond acceptors, enhancing interactions with ATP-binding pockets .
Q. What challenges arise in spectroscopic analysis due to tautomerism or polymorphism?
Q. What role does X-ray crystallography play in validating synthetic intermediates?
Crystallography confirms regioisomeric purity (e.g., distinguishing 1,4- vs. 1,2-dihydropyridazines) and identifies steric clashes from bulky substituents (e.g., indole groups). Hydrogen-bonding networks inferred from crystal packing guide co-crystal design for enhanced stability .
Q. How can researchers correlate computational predictions with experimental bioactivity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
